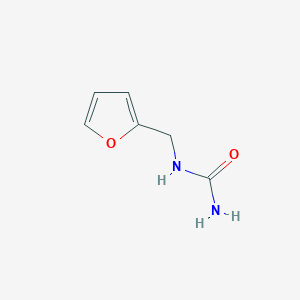

1-(Furan-2-ylmethyl)urea

Description

Significance of Furan-Containing Urea (B33335) Scaffolds in Contemporary Chemical Science

Furan (B31954), a five-membered aromatic heterocycle containing one oxygen atom, is a structural component found in numerous natural products and pharmacologically active compounds. utripoli.edu.lyijabbr.com Its derivatives are the subject of extensive research due to their wide-ranging potential biological activities, including antimicrobial, antiviral, antioxidant, antitumor, and anti-inflammatory properties. scirp.orgresearchgate.netscispace.com The furan ring system serves as a fundamental skeleton for many compounds with cardiovascular activities and is considered a privileged structure in medicinal chemistry. researchgate.netresearchgate.net The reactivity of the furan ring allows for various chemical modifications, enabling the synthesis of a diverse array of derivatives with distinct biological profiles. scispace.com

The urea functional group, characterized by a carbonyl group flanked by two amine groups, is another critical pharmacophore in drug discovery. nih.gov The presence of the urea linkage can facilitate interactions with biological targets like enzymes and proteins, often leading to the inhibition of their function. ontosight.ai Urea derivatives are integral to a wide range of clinically approved drugs and are employed to modulate potency, selectivity, and other drug-like properties in the development of anticancer, antibacterial, and anticonvulsant agents, among others. nih.gov

The combination of a furan ring and a urea moiety into a single molecular scaffold, as seen in 1-(Furan-2-ylmethyl)urea, creates a hybrid structure with the potential for unique and enhanced biological activities. Researchers are drawn to these scaffolds because they can introduce additional hydrogen bonding and improve metabolic stability. researchgate.net The synergy between the furan and urea components offers a promising avenue for the design of novel therapeutic agents and functional materials. ijabbr.com

Broad Research Landscapes for this compound and Related Architectures

The research landscape for this compound and its analogs is diverse, spanning multiple scientific disciplines. A significant area of investigation is in medicinal chemistry, where these compounds are explored for their therapeutic potential. For instance, derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. scirp.orgscirp.org Studies have reported the synthesis of related compounds, such as 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea), and their activity against various pathogens. scirp.orgscirp.orgresearchgate.net

Furthermore, the structural framework of this compound serves as a versatile starting point for the synthesis of more complex molecules. Researchers utilize it as a building block to create novel compounds with potentially improved biological activity or pharmacokinetic properties. ontosight.ai For example, it has been used as a precursor in the synthesis of various derivatives, including those with potential applications as antimicrobial agents. chemsociety.org.ngresearchgate.net

The synthesis of this compound itself has been a subject of study, with research focused on improving reaction yields and ensuring structural integrity through comprehensive characterization techniques. chemsociety.org.ngresearchgate.net The compound is often synthesized from furfural (B47365), a biomass-derived chemical, highlighting a connection to green and sustainable chemistry. scirp.orgchemsociety.org.ng

Below are tables summarizing key research findings and the properties of related furan-urea compounds.

Table 1: Research on Furan-Containing Urea Derivatives

| Derivative Name | Research Focus | Key Findings |

|---|---|---|

| 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea) | Antimicrobial Activity | Showed broad-spectrum antimicrobial activity against several pathogens, except Bacillus subtilis. scirp.orgscirp.org |

| N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives | Antimicrobial Activity | Some derivatives exhibited significant activity against various bacterial strains, including clinical isolates. nih.gov |

Table 2: Investigated Properties of a Related Furan-Urea Compound

| Property | Value/Observation |

|---|---|

| Compound Name | 1-((2-Carbamoylguanidino)(furan-2-ylmethyl))urea |

| Molecular Weight | 240.10 |

| Melting Point | 108 - 110 °C |

| Appearance | Brown solid |

| Solubility | Soluble in DMSO |

Data sourced from a study on the synthesis and characterization of the compound. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

furan-2-ylmethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c7-6(9)8-4-5-2-1-3-10-5/h1-3H,4H2,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHRREWMYVOMRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343143 | |

| Record name | N-(2-Furylmethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5962-13-0 | |

| Record name | N-(2-Furanylmethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5962-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Furylmethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Furan 2 Ylmethyl Urea

Established Synthetic Pathways for 1-(Furan-2-ylmethyl)urea and its Precursors

The primary and most well-documented method for the synthesis of this compound involves the condensation reaction of furfural (B47365), a readily available platform chemical derived from biomass, with urea (B33335).

Utilization of Biomass-Derived Furfural in Urea Condensation Reactions

The synthesis of this compound is efficiently achieved through the coupling of furfural with urea. Current time information in Bangalore, IN.researchgate.netscirp.org Furfural, a heteroaromatic aldehyde, is produced from the hydrolysis and dehydration of pentose (B10789219) sugars found in lignocellulosic biomass, making it a renewable and cost-effective starting material. Current time information in Bangalore, IN.scirp.org The reaction is typically carried out by heating a mixture of purified furfural and urea in the presence of a catalyst and a small amount of water. Current time information in Bangalore, IN.researchgate.net This approach represents a key strategy in valorizing biomass into valuable chemical entities. The use of urea, another readily available and inexpensive reagent, further enhances the economic viability of this synthetic route. researchgate.net

In a typical procedure, deteriorated furfural is first purified by vacuum distillation. Current time information in Bangalore, IN.scirp.org The purified furfural is then reacted with urea in a flat-bottomed flask. The reaction mixture is heated, and a basic catalyst, such as a sodium hydroxide (B78521) solution, is added to facilitate the condensation. Current time information in Bangalore, IN.digitellinc.comacs.org The resulting product, this compound, precipitates from the solution upon cooling and can be isolated by filtration. Current time information in Bangalore, IN.digitellinc.com Further purification is generally achieved by washing with a non-polar solvent like n-hexane and recrystallization from a solvent such as methanol. Current time information in Bangalore, IN.digitellinc.comacs.org

This synthetic approach has been shown to be effective, with studies reporting improved yields through optimization of the reaction conditions. For instance, one study reported an improved yield of 60%, a significant increase from a previously reported 40%. researchgate.net

Reaction Kinetics and Optimization of Coupling Procedures

The efficiency of the condensation reaction between furfural and urea is influenced by several factors, including reaction time, temperature, and the molar ratio of the reactants. Research has demonstrated that careful control of these parameters is crucial for maximizing the yield of this compound.

A common procedure involves heating a mixture of furfural and urea in a water bath at approximately 60°C for a duration of 1 hour and 40 minutes with vigorous stirring. Current time information in Bangalore, IN.digitellinc.comacs.org Following this initial heating period, a 20% sodium hydroxide solution is added, and the heating is continued for an additional 20 minutes. Current time information in Bangalore, IN.digitellinc.comacs.org The molar ratio of urea to furfural is also a key parameter, with an excess of urea often being employed. Current time information in Bangalore, IN.researchgate.netdigitellinc.comacs.org

The reaction kinetics for the formation of a related compound, 1,3-bis(furan-2-ylmethylene)urea, have been studied, indicating that the adsorption of metal ions by this class of compounds can follow first-order kinetics. nih.gov While specific kinetic data for the synthesis of this compound is not extensively detailed in the provided results, the established reaction times and temperatures provide a practical framework for its synthesis.

Table 1: Optimized Reaction Conditions for the Synthesis of this compound

| Parameter | Value | Reference(s) |

|---|---|---|

| Reactants | Purified Furfural, Urea | Current time information in Bangalore, IN.researchgate.netscirp.org |

| Solvent | Water | Current time information in Bangalore, IN.digitellinc.comacs.org |

| Catalyst | 20% NaOH solution | Current time information in Bangalore, IN.digitellinc.comacs.org |

| Temperature | 60°C | Current time information in Bangalore, IN.digitellinc.comacs.org |

| Reaction Time | 1 hour 40 minutes (initial), +20 minutes (post-catalyst) | Current time information in Bangalore, IN.digitellinc.comacs.org |

| Purification | Filtration, washing with n-hexane, recrystallization from methanol | Current time information in Bangalore, IN.digitellinc.comacs.org |

Chromatographic and Spectroscopic Elucidation of Reaction Products

The structural confirmation of this compound and its derivatives is established through a combination of chromatographic and spectroscopic techniques. Thin-layer chromatography (TLC) is employed to monitor the progress of the reaction and to determine the purity of the final product. Current time information in Bangalore, IN.acs.org

A comprehensive suite of spectroscopic methods is used for the definitive structural elucidation of the synthesized compounds. researchgate.net These include:

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule. Current time information in Bangalore, IN.researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H-NMR and ¹³C-NMR, to determine the chemical environment of the hydrogen and carbon atoms, respectively. Current time information in Bangalore, IN.researchgate.net Advanced 2D-NMR techniques such as COSY, HSQC, and HMBC are also utilized for more detailed structural assignments. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern of the compound. Current time information in Bangalore, IN.researchgate.net

The combined data from these analytical techniques provides unequivocal evidence for the structure of this compound. For instance, ¹H-NMR spectra show characteristic peaks for the furan (B31954) ring protons, the methine proton, and the protons of the urea moiety. researchgate.net Similarly, ¹³C-NMR spectra confirm the presence of carbons from the furan ring, the imine group, the carbamoyl (B1232498) group, and the methine carbon. researchgate.net

Table 2: Key Spectroscopic Data for 1-((2-Carbamoylguanidino)(furan-2-ylmethyl))urea

| Spectroscopic Technique | Key Observations | Reference(s) |

|---|---|---|

| FTIR (cm⁻¹) | Presence of imine, amide, and amine functional groups. | nih.gov |

| ¹H-NMR (ppm in DMSO) | Peaks at ~7.55, 6.70, 6.177 (furan ring); ~6.23 (methine); ~5.7 (amide). | researchgate.netnih.gov |

| ¹³C-NMR (ppm) | Peaks at 106.12-154.75 (furan); 158.52 (imine); 160.15 (carbamoyl); 50.6 (methine). | researchgate.net |

| GC-MS | Confirms the molecular weight and fragmentation pattern. | researchgate.net |

Novel Approaches in the Synthesis of Functionalized Furan-Urea Analogues

Beyond the established condensation methods, research is exploring more sophisticated synthetic strategies to access complex and functionalized furan-urea analogues. These novel approaches offer greater control over the molecular architecture and allow for the introduction of diverse functionalities.

Convergent Synthesis Strategies for Complex Derivatives

Convergent synthesis represents a powerful strategy for the efficient construction of complex molecules by bringing together pre-synthesized fragments in the later stages of a synthetic sequence. This approach is being applied to the synthesis of various heterocyclic compounds, including those containing furan and urea moieties.

For example, a convergent approach for the synthesis of dihydrobenzofurans has been developed, which involves a palladium-catalyzed heteroannulation of 2-bromophenols with 1,3-dienes. acs.orgnih.gov This methodology allows for the creation of diverse libraries of functionalized dihydrobenzofuran cores. nih.gov While this example does not directly involve this compound, the principles of convergent synthesis are applicable to the creation of more complex furan-urea analogues. One could envision a strategy where a functionalized furan-urea derivative is coupled with another molecular fragment to rapidly build molecular complexity. The development of one-pot multicomponent reactions is another facet of convergent synthesis that enables the efficient assembly of highly functionalized furans from simple starting materials. researchgate.net

Application of Urea-Derived Ligands in Palladium-Catalyzed Heteroannulations

Urea derivatives are emerging as a new class of ligands in transition metal catalysis, particularly in palladium-catalyzed reactions. acs.orgnih.gov These urea-derived ligands have been shown to be effective in promoting heteroannulation reactions for the synthesis of various heterocyclic systems. acs.orgnih.gov

Recent studies have demonstrated that urea ligands can outperform traditional phosphine (B1218219) ligands in the palladium-catalyzed heteroannulation of 2-bromophenols and 1,3-dienes to form dihydrobenzofurans. acs.orgnih.gov This urea-enabled methodology exhibits broad substrate scope and functional group tolerance. acs.orgnih.gov The use of urea-derived ligands has also been extended to the synthesis of six- and seven-membered azaheterocycles through palladium-mediated chain-walking processes.

Although the direct application of this compound as a ligand in such reactions has not been explicitly reported, its structural motifs suggest potential for coordination with metal centers. The furan ring and the urea moiety both contain heteroatoms with lone pairs of electrons that could potentially bind to a metal catalyst. This opens up an intriguing avenue for future research, exploring the catalytic activity of this compound and its derivatives as ligands in various organic transformations.

Derivatization and Structural Modifications of the this compound Core

The derivatization of this compound primarily involves reactions at the urea functional group and, to a lesser extent, modifications of the furan ring. These transformations allow for the introduction of various substituents, leading to compounds with altered chemical properties and biological activities.

One of the key derivatization strategies involves the reaction of this compound with other molecules to form more complex structures. An example of this is the synthesis of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea). This is achieved by coupling this compound with urea. scirp.orgresearchgate.netchemsociety.org.ng This reaction highlights the reactivity of the urea nitrogen atoms, which can act as nucleophiles.

Further transformation of this derivative has also been reported. For instance, 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea) can be reacted with an additional molecule of urea in ethanol (B145695) to yield 1,1-bis(2-Carbamoylguanidino)furan-2-ylmethane. scirp.orgchemsociety.org.ng This subsequent reaction demonstrates the potential for building more elaborate molecular architectures from the basic this compound scaffold. The synthesis of these derivatives often involves heating the reactants in a suitable solvent, sometimes with the addition of a base like sodium hydroxide to facilitate the reaction. scirp.orgscirp.org

Another avenue for the derivatization of the this compound core is the synthesis of disubstituted ureas. An example of this is the preparation of 1-(furan-2-yl-methyl)-3-phenylurea. rsc.org This type of reaction typically involves the reaction of furfurylamine (B118560) with a phenyl isocyanate or the reaction of this compound with a phenylating agent, resulting in the substitution of one of the hydrogens on the terminal nitrogen of the urea.

The furan-2-ylmethylamino moiety, the core of this compound, can also be incorporated into other heterocyclic systems. For example, N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives have been synthesized from the corresponding thiourea (B124793) precursor. nih.govmdpi.com This suggests that the furan-containing fragment is stable under various reaction conditions and can be used to construct a wide array of heterocyclic compounds.

The following table summarizes the key derivatives synthesized from the this compound core and the general reaction conditions.

| Derivative Name | Starting Material(s) | Reagent(s) | Solvent/Conditions | Reference(s) |

| 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea) | This compound, Urea | NaOH (catalytic) | Water, Heating | scirp.orgresearchgate.netchemsociety.org.ng |

| 1,1-bis(2-Carbamoylguanidino)furan-2-ylmethane | 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea), Urea | - | Ethanol, Reflux | scirp.orgchemsociety.org.ng |

| 1-(furan-2-yl-methyl)-3-phenylurea | Furfurylamine | Phenyl isocyanate | - | rsc.org |

Computational and Theoretical Investigations of 1 Furan 2 Ylmethyl Urea

Quantum Chemical Characterization and Electronic Structure Analysis

Quantum chemical methods are pivotal in elucidating the intrinsic properties of 1-(Furan-2-ylmethyl)urea, stemming from its electronic structure. These computational techniques allow for a detailed examination of the molecule's geometry, orbital interactions, and charge distribution.

Density Functional Theory (DFT) Calculations for Geometric Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For derivatives of this compound, calculations are often performed using the B3LYP functional with a 6-31G(d,p) basis set to predict bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net These theoretical values are often in good agreement with experimental data obtained from techniques like X-ray crystallography, confirming the accuracy of the computational model. researchgate.netresearchgate.net

For instance, in a study of a related furan-containing imidazole (B134444) derivative, the optimized geometric parameters calculated by DFT showed strong concordance with single crystal XRD data. researchgate.net This level of accuracy is crucial for understanding the steric and electronic effects that govern the molecule's behavior. The optimized geometry of a molecule represents its lowest energy state and is fundamental for all other computational analyses. nih.gov

Table 1: Representative Calculated Bond Lengths and Angles for Furan (B31954) and Urea (B33335) Moieties (Theoretical Data) This table is illustrative and based on typical values found in related structures, as specific data for this compound was not available in the search results.

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP/6-31G(d,p)) |

| Bond Lengths (Å) | C=O (Urea) | ~1.25 Å |

| C-N (Urea) | ~1.38 Å | |

| C-O (Furan) | ~1.37 Å | |

| C=C (Furan) | ~1.36 Å | |

| C-C (Furan) | ~1.43 Å | |

| **Bond Angles (°) ** | N-C-N (Urea) | ~118° |

| O=C-N (Urea) | ~121° | |

| C-O-C (Furan) | ~106° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govnih.gov

For furan-urea derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO. nih.govup.ac.za In one study on a furan-containing compound, the HOMO was found to be distributed over the entire phenyl ring, while the LUMO was located on the imidazole and furan rings, indicating the regions of electron donation and acceptance. nih.gov The energy gap helps to describe the charge transfer that can occur within the molecule. researchgate.net A small HOMO-LUMO gap is indicative of a molecule's potential for high chemical reactivity. nih.gov

Table 2: Frontier Molecular Orbital Energies and Energy Gap (Illustrative Data) This table presents hypothetical data for this compound based on values reported for similar furan derivatives.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.0 |

| Energy Gap (ΔE) | 5.5 |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, going beyond the simple Lewis structure. uni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of charge delocalization, which is a key factor in molecular stability. uni-muenchen.denih.gov These delocalization interactions, often referred to as hyperconjugation, are evaluated using second-order perturbation theory. nih.gov

In studies of furan-containing compounds, NBO analysis reveals significant delocalization energies arising from the interaction between lone pairs of electrons on oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds. nih.govacadpubl.eu For example, a strong interaction between a chlorine lone pair and a π* antibonding orbital in a related molecule indicated significant stabilization. acadpubl.eu The larger the stabilization energy (E2) associated with these interactions, the greater the stability of the molecule due to intramolecular charge transfer. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netopenaccesspub.org The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack. openaccesspub.orgrroij.com

For furan-containing molecules, MEP maps often show the most negative potential localized around the oxygen atom of the furan ring and the carbonyl oxygen of the urea group, indicating these as primary sites for electrophilic interaction. researchgate.netrroij.com Conversely, the hydrogen atoms of the urea's amino group often exhibit a positive potential, making them susceptible to nucleophilic attack. rroij.com This visual representation of charge distribution is crucial for understanding intermolecular interactions, including hydrogen bonding. nih.govopenaccesspub.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Furan-Urea Compounds

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is particularly useful in drug design and toxicology for predicting the activity of new molecules.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic properties. nih.govnih.gov The molecules are aligned based on a common scaffold, and their interaction energies with a probe atom are calculated at various grid points to generate steric and electrostatic fields. researchgate.net

CoMFA studies on furan derivatives have successfully been used to elucidate the structural requirements for specific biological activities, such as genotoxicity or herbicidal effects. nih.govkoreascience.kr The results are often visualized as 3D contour maps, where different colored regions indicate areas where steric bulk or specific electrostatic charges are either favorable or unfavorable for activity. nih.gov For instance, a CoMFA model for nitrofuran derivatives revealed that electronic and steric factors were key contributors to their genotoxic activity. nih.gov These models can guide the design of new furan-urea compounds with enhanced or diminished biological effects. nih.govsioc-journal.cn

Comparative Molecular Similarity Index Analysis (CoMSIA)

Comparative Molecular Similarity Index Analysis (CoMSIA) is a significant 3D-Quantitative Structure-Activity Relationship (3D-QSAR) methodology used to correlate the biological activity of molecules with their physicochemical properties. nih.gov Unlike other molecular field analysis methods, CoMSIA calculates molecular similarity indices using a Gaussian-type function, which circumvents singularities at atomic positions and avoids the need for arbitrary cutoff limits. nih.govmdpi.com This results in contour maps that are often more contiguous and easier to interpret, highlighting regions within the ligand's structure where specific properties are crucial for activity. nih.gov

A CoMSIA study involves the evaluation of five key physicochemical properties: steric, electrostatic, hydrophobic, and hydrogen-bond donor and acceptor fields. nih.gov The analysis generates a statistical model, typically through Partial Least Squares (PLS), that can predict the activity of novel compounds and provide intuitive visual guidance for structural modifications to enhance binding affinity. nih.gov

While specific CoMSIA studies focused solely on this compound are not detailed in available literature, the methodology is highly applicable. Such an investigation would involve synthesizing a series of analogues with varied substituents on the furan ring or urea moiety, assessing their biological activity against a specific target, and aligning the structures to build a predictive model. The resulting contour maps would indicate where modifications—such as adding bulky groups, altering charge distribution, or changing hydrogen-bonding potential—could lead to more potent derivatives. The statistical robustness of a typical CoMSIA model is evaluated by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).

Below is a table representing the typical statistical output of a CoMSIA analysis, based on models developed for other classes of compounds.

| Model Parameter | Value | Description |

|---|---|---|

| q² (Cross-Validated) | 0.840 | Indicates the predictive power of the model, determined by the leave-one-out method. |

| r² (Non-Cross-Validated) | 0.955 | Represents the correlation between the predicted and experimental activities for the training set. |

| Optimal Components | 4 | The number of principal components that yields the highest q² value. |

| Field Contributions (%) | ||

| Hydrophobic | 39.9% | Contribution of the hydrophobic field to the model. |

| Electrostatic | 34.7% | Contribution of the electrostatic field to the model. |

| H-Bond Donor | 25.4% | Contribution of the hydrogen-bond donor field to the model. |

Molecular Docking Studies and Ligand-Target Interaction Profiling

Computational Assessment of Binding Affinities with Enzyme and Receptor Targets

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein or enzyme. tandfonline.com This method is instrumental in virtual screening and for understanding the molecular-level interactions that govern biological activity. pensoft.net

Specific molecular docking studies for this compound against particular enzyme or receptor targets have not been extensively reported. However, the structural motifs present in the compound—a furan ring and a urea group—are found in molecules known to inhibit various enzymes. For instance, (thio)urea derivatives have been evaluated as inhibitors of E. coli β-glucuronidase (EcGUS), and furan-containing compounds have been tested against enzymes like urease and cholinesterases. tandfonline.comresearchgate.net

A computational assessment for this compound would involve generating its 3D structure and docking it into the active site of a selected target protein, the structure of which is often obtained from the Protein Data Bank. tandfonline.com The docking simulation calculates a binding energy score, which indicates the strength of the interaction, and identifies key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other stabilizing contacts with the ligand. tandfonline.com For example, docking a urea derivative into the EcGUS receptor (PDB ID: 3LPF) might reveal interactions with residues such as Asp 163, Tyr 472, and Glu 504. tandfonline.com

The following table provides a hypothetical computational assessment of this compound against plausible enzyme targets, illustrating the type of data generated from such a study.

| Enzyme Target | PDB Code | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| β-Glucuronidase | 3LPF | -6.8 | Asp 163, Glu 504 | Hydrogen Bond (Urea NH, C=O) |

| Tyr 472 | Pi-Pi Stacking (Furan Ring) | |||

| Urease | 4H9M | -5.9 | His 246, His 272 | Coordination with Ni(II) ions (Urea C=O) |

| Ala 363 | Hydrogen Bond (Urea NH) | |||

| Butyrylcholinesterase | 4BDS | -7.2 | Trp 82 | Pi-Pi Stacking (Furan Ring) |

| His 438, Ser 198 | Hydrogen Bond (Urea C=O, NH) |

Theoretical Elucidation of Reaction Mechanisms and Degradation Pathways

Kinetics and Mechanisms of Furan Ring-Opening and Degradation Processes

The furan ring in this compound is a key structural feature that is also susceptible to chemical degradation, particularly through oxidative processes that lead to ring-opening. nih.govresearchgate.net Theoretical studies on related furan derivatives provide insight into the likely mechanisms and kinetics of these degradation pathways.

One of the most studied degradation mechanisms for furans is ozonolysis. nih.govresearchgate.net Quantum chemical investigations reveal that the reaction is initiated by a 1,3-cycloaddition of ozone across one of the C=C double bonds of the furan ring. researchgate.net This step forms a highly unstable five-membered primary ozonide (POZ), which rapidly decomposes. researchgate.net The decomposition of the POZ cleaves the furan ring, yielding highly reactive Criegee intermediates and carbonyl compounds. nih.gov These intermediates can then undergo further reactions in the presence of water or oxygen to form smaller, more stable molecules such as aldehydes and carboxylic acids. nih.govresearchgate.net

While the specific degradation rate for this compound has not been reported, studies on similar furan-containing compounds demonstrate that the reaction kinetics are highly dependent on the substituents attached to the furan ring. nih.gov The reactivity of the furan ring towards ozone is a critical factor in its environmental persistence and transformation.

The table below summarizes the experimentally determined degradation rates for several furan derivatives during aqueous ozonation, providing a reference for the potential reactivity of the furan moiety.

| Furan Derivative | Abbreviation | Degradation Rate Constant (M⁻¹ s⁻¹) |

|---|---|---|

| 2-Methyl-3-furoic acid | MFA | 5.81 x 10⁶ |

| 2-Furoic acid | FA | 1.22 x 10⁵ |

| Furan-2,5-dicarboxylic acid | FDCA | 2.22 x 10³ |

Another potential degradation pathway is photodegradation, which can proceed via homolytic scission of chemical bonds upon absorption of UV radiation, leading to radical intermediates. uc.pt

Biological Activity and Mechanistic Pharmacology of 1 Furan 2 Ylmethyl Urea Derivatives

Antimicrobial Activity and Spectrum of Action

Furan (B31954) derivatives have been the subject of numerous research studies due to their potential as antimicrobial agents. scirp.org The incorporation of a urea (B33335) or thiourea (B124793) group can further enhance this activity, leading to compounds with a broad spectrum of action against various pathogens. ijabbr.comscirp.org

Research has demonstrated that derivatives of 1-(Furan-2-ylmethyl)urea exhibit notable antibacterial properties. One such derivative, 1-((2-Carbamoylguanidino)(furan-2-ylmethyl))urea, has shown broad-spectrum antibacterial activity. scirp.org In studies, this compound was effective against several Gram-positive and Gram-negative bacteria, although its efficacy varied among different pathogens. scirp.org

The compound was found to be most active against Salmonella typhi, followed by Escherichia coli. scirp.org Its activity against Staphylococcus aureus was less pronounced, and it showed no inhibition against Bacillus subtilis. scirp.org The mode of action was determined to be bactericidal against E. coli at concentrations above 0.1 mg∙L−1. scirp.org Another related compound, 1,1-bis(2-Carbamoylguanidino)furan-2-ylmethane, which is synthesized from a 1-((2-Carbamoylguanidino)(furan-2-ylmethyl))urea intermediate, was also bioactive against Escherichia coli, Salmonella typhi, and Bacillus subtilis, but inactive against Staphylococcus aureus. scirp.orgresearchgate.net

Furthermore, thiourea derivatives incorporating the furan-2-ylmethyl scaffold, such as 1-Benzoyl-3-furan-2-ylmethyl-thiourea, have demonstrated antibacterial activity against Listeria monocytogenes, Staphylococcus aureus, and Bacillus cereus. ijabbr.com Other furan derivatives have also shown significant action against Escherichia coli and Proteus vulgaris. ijabbr.com

Table 1: Antibacterial Activity of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl))urea

Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.

| Bacterial Strain | Gram Stain | MIC (mg∙L−1) | Reference |

|---|---|---|---|

| Salmonella typhi | Negative | 0.001 | scirp.org |

| Escherichia coli | Negative | 0.01 | scirp.org |

| Staphylococcus aureus | Positive | 1.0 | scirp.org |

| Bacillus subtilis | Positive | Inactive | scirp.org |

The furan-urea scaffold has also been investigated for its antifungal potential. ontosight.ai While specific studies on this compound are limited, related thiourea compounds are known to be effective in controlling plant pathogens. scirp.org For instance, thioureas have been used against fungi such as Penicillium expansum and Fusarium oxysporum. scirp.org The general biological activity of furan derivatives extends to fungicidal properties, making them valuable as plant-protecting agents. scirp.org

The furan scaffold is recognized for its potential in developing antiviral agents. ijabbr.comnih.gov Research into furan-urea derivatives for antiviral applications is an emerging field. Studies on related structures provide insight into their potential. For example, in the development of agents against the Tobacco Mosaic Virus (TMV), the introduction of heterocycles, including furan, to a core structure was found to influence antiviral activity. acs.org Specifically, certain 4-oxo-4H-quinoline acylhydrazone derivatives containing a furan ring were synthesized and evaluated. acs.org While some of these complex derivatives showed lower activity compared to their parent compound, the investigation highlights the role of the furan moiety in modulating biological effects. acs.org Broader research on privileged structures has identified certain molecular scaffolds that can be modified to create potent antiviral agents, and the furan ring is a common component in such explorations. nih.gov

Anticancer Research and Antitumor Potency

The development of novel anticancer drugs is a major focus of medicinal chemistry, and furan-urea derivatives have emerged as a promising class of compounds. ontosight.ainih.gov Their ability to interact with various biological targets through mechanisms like hydrogen bonding makes them attractive candidates for antiproliferative agents. nih.govmdpi.com

Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. In one study, a series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives, which contain a related urea scaffold, were tested against lung (A549), colorectal (HCT-116), and prostate (PC-3) cancer cell lines. researchgate.net Many of these compounds showed significant antiproliferative activity, with compound 7i (1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea) being particularly potent. researchgate.net

Similarly, novel carnosic acid derivatives incorporating a urea moiety were evaluated against several cancer cell lines, including colorectal (HCT116, SW480, SW620, Caco-2), melanoma (A375), and pancreatic (MiaPaca-2) lines. mdpi.com Derivative 14 from this series showed the highest and most consistent activity across all tested cell lines, with a degree of selectivity for cancer cells over normal fibroblast cells. mdpi.com

Other research on furan-containing compounds, such as novel furan-2(3H)-one derivatives, has also revealed potent cytotoxic activity. rsc.org These compounds were effective against hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT116), and breast adenocarcinoma (MCF-7) cell lines. rsc.org

Table 2: Antiproliferative Activity of Selected Furan-Urea and Related Derivatives

Summary of the in vitro cytotoxic activity (IC50 values in µM) of various derivatives against human cancer cell lines.

| Compound Series | Lead Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea | Compound 7i | A549 (Lung) | 1.53 | researchgate.net |

| HCT-116 (Colorectal) | 1.11 | researchgate.net | ||

| PC-3 (Prostate) | 1.98 | researchgate.net | ||

| Carnosic Acid Urea Derivatives | Derivative 14 | HCT116 (Colorectal) | 9.8 | mdpi.com |

| SW480 (Colorectal) | 10.2 | mdpi.com | ||

| A375 (Melanoma) | 11.5 | mdpi.com | ||

| MiaPaca-2 (Pancreatic) | 12.3 | mdpi.com | ||

| Furan-2(3H)-one Derivatives | Compound L13 | HCT116 (Colorectal) | Superior Cytotoxicity | rsc.org |

| Compound L3, L4, L13 | MCF-7 (Breast) | Superior Cytotoxicity | rsc.org | |

| Compound L1, L2, L3, L4, L13 | HepG-2 (Liver) | Superior Cytotoxicity* | rsc.org |

*Specific IC50 values were not provided in the source; compounds were ranked by comparative activity.

The anticancer effects of furan-urea derivatives are attributed to their ability to interfere with key cellular processes involved in cancer progression. Studies have begun to elucidate these mechanisms. For instance, the highly active carnosic acid urea derivative 14 was found to induce cell cycle arrest at the G0/G1 phase in SW480 colorectal cancer cells. mdpi.com This arrest was mediated by the downregulation of cyclin-dependent kinases CDK4 and CDK6. mdpi.com Molecular docking studies further suggested that the compound interacts with key residues in the active site of CDK6. mdpi.com

Similarly, mechanistic studies on the potent urea derivative 7i confirmed that it induces apoptosis in A549 lung cancer cells in a concentration-dependent manner. researchgate.net Flow cytometry analysis also revealed that this compound arrests the cell cycle in the G1 phase. researchgate.net The ability of the urea group to form hydrogen bonds is crucial for these interactions with protein targets. nih.govmdpi.com Furthermore, theoretical studies on furan-2(3H)-one derivatives suggest that their potent biological activities may be linked to their electron transfer capabilities, which are hypothesized to be critical for inhibiting cancer cell proliferation. rsc.org These findings indicate that furan-urea scaffolds can modulate oncogenic pathways through mechanisms such as cell cycle arrest and induction of apoptosis. mdpi.comresearchgate.net

Enzyme and Receptor Modulation Studies

The furan-urea scaffold has been identified as a key pharmacophore in the development of modulators for various enzymes and receptors. The inherent chemical properties of the furan ring, combined with the hydrogen bonding capabilities of the urea moiety, allow for specific and potent interactions with biological targets. nih.gov

Urease Enzyme Inhibition and Binding Characteristics

Derivatives of furan have demonstrated notable inhibitory activity against the urease enzyme, a key target in the treatment of infections caused by bacteria such as Helicobacter pylori. For instance, a series of 1-phenyl-3-[5-(aryl)-2-furyl]-2-propen-1-ones, which are furan chalcone (B49325) derivatives, were synthesized and evaluated for their urease inhibitory potential. nih.gov

The most potent compounds in this series were 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2–propen-1-one and 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one, which exhibited greater inhibitory activity than the standard drug thiourea. nih.gov Structure-activity relationship (SAR) studies indicated that the presence and position of substituents on the phenyl ring significantly influence the inhibitory potency. nih.gov Specifically, furan chalcones with a 2,5-dichloro or a 2-chloro substitution on the phenyl ring are considered potential lead compounds for urease inhibition. nih.gov

In another study, Zinc(II) complexes incorporating (R)-N-(furan-2-ylmeththyl)-1-phenylethanamine were synthesized and showed urease inhibitory effects. ajol.inforesearchgate.net Molecular docking studies of these complexes have helped to elucidate the probable binding modes within the crystal structure of the urease enzyme, confirming the mechanism of inhibition. ajol.info

Table 1: Urease Inhibition by Furan Derivatives

| Compound | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2–propen-1-one | Urease | 16.13 ± 2.45 | nih.gov |

| 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one | Urease | 18.75 ± 0.85 | nih.gov |

| Thiourea (standard) | Urease | 21.25 ± 0.15 | nih.gov |

| [LAZnCl2] | Bacillus pasteurii urease | 8.68 ± 0.7 | ajol.inforesearchgate.net |

Androgen Receptor Antagonism

Furan-urea derivatives have emerged as promising antagonists of the androgen receptor (AR), a key target in the treatment of prostate cancer. ias.ac.in Researchers have designed and synthesized novel tetrahydrofuran (B95107) cyclic urea derivatives that demonstrate significant anti-proliferative properties against androgen-dependent prostate cancer cell lines. ias.ac.inresearchgate.net

In one study, a series of tetrahydrofuran cyclic urea-based compounds were developed as non-steroidal AR antagonists. Among these, 4-(2-oxohexahydro-1H-furo[3,4-d]imidazol-1-yl)-2-(trifluoromethyl)benzonitrile (AR04) showed noteworthy in vitro activity with an IC50 value of 3.926 μM. ias.ac.in The structural design of these molecules, which replaces the hydantoin (B18101) unit of other known antagonists with a tetrahydrofuran cyclic urea, is crucial for their biological activity. ias.ac.in

Furthermore, 5'-acyl furanosteroids have been synthesized and found to bind to the androgen receptor. nih.gov However, their antiandrogenic activity was observed to be modest compared to other furanosteroid derivatives. nih.gov The investigation of N-(Furan-2-ylmethyl)-N-isopropyl-indole-2-carboxamides has also identified them as novel inhibitors of the androgen receptor binding function 3 (BF3), showing potent activity against both wild-type and drug-resistant prostate cancer cells. researchgate.net

Table 2: Androgen Receptor Antagonism by Furan Derivatives

| Compound Class/Name | Target | Activity | Reference |

|---|---|---|---|

| Tetrahydrofuran cyclic urea derivatives | Androgen Receptor | Antiproliferative activity against LNCaP cells | ias.ac.inresearchgate.net |

| 4-(2-oxohexahydro-1H-furo[3,4-d]imidazol-1-yl)-2-(trifluoromethyl)benzonitrile (AR04) | Androgen Receptor | IC50 = 3.926 μM | ias.ac.in |

| 5'-Acyl furanosteroids | Androgen Receptor | Modest antiandrogenic activity | nih.gov |

Other Pharmacological Applications of Furan-Urea Derivatives

Beyond enzyme and receptor modulation, furan-urea derivatives have shown promise in a variety of other pharmacological areas, leveraging their unique chemical structures to interact with diverse biological systems.

Antioxidant Activity and Free Radical Scavenging

The furan nucleus is a component of many compounds that exhibit antioxidant properties. researchgate.net Furan-urea derivatives have been synthesized and evaluated for their ability to scavenge free radicals. For example, 8-nitronaphthofuran fused urea-derivatives have shown considerable antioxidant activity when compared to standard drugs. researchgate.net

In a study of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters, which are structurally related to furan-urea compounds, several derivatives were evaluated for their antioxidant potential. nih.gov The evaluation was conducted using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. Compound 3c from this series was identified as the most potent antioxidant with an IC50 of 0.6 mg/ml. nih.gov The antioxidant capability of these molecules is attributed to the presence of at least one labile hydrogen atom and a conjugated system that helps stabilize the resulting radical after reacting with reactive oxygen species. nih.gov

Table 4: Antioxidant Activity of Furan Derivatives

| Compound Class/Name | Assay | Result | Reference |

|---|---|---|---|

| 8-Nitronaphthofuran fused urea-derivatives | Antioxidant assays | Considerable activity | researchgate.net |

Central Nervous System Activities (Antidepressant, Anxiolytic, Antiparkinsonian)

The furan moiety is present in various compounds with demonstrated activity in the central nervous system (CNS). utripoli.edu.ly Research has indicated that furan derivatives possess potential antidepressant, anxiolytic, and antiparkinsonian effects. utripoli.edu.ly The urea functionality can play a crucial role in modulating the physicochemical properties of these molecules, such as lipophilicity, which is essential for crossing the blood-brain barrier. nih.gov

For instance, certain 1-(substituted aryl)-3-(thiazol-2-yl)urea derivatives have been synthesized with the aim of discovering new antiparkinsonian agents. utripoli.edu.ly In a study investigating the antiparkinsonian and neuroprotective activity of furan derivatives, one compound showed superior antiparkinsonian and antioxidant activity. utripoli.edu.ly While the direct study of this compound for these specific CNS activities is not extensively detailed in the provided context, the broader class of furan-urea derivatives represents a promising area for the development of novel CNS-acting drugs. nih.govnih.gov

Anti-inflammatory and Analgesic Potentials

Derivatives of this compound are part of a broader class of furan-containing compounds that have been investigated for a range of pharmacological activities, including anti-inflammatory and analgesic effects. nih.govutripoli.edu.ly The furan nucleus is a key structural component in many biologically active molecules, and its incorporation into urea derivatives can yield compounds with significant therapeutic potential. nih.govnih.gov Research has shown that modifications of the furan or urea scaffold can lead to potent anti-inflammatory and pain-relieving agents. researchgate.nethealthinformaticsjournal.com

Studies involving the synthesis of various heterocyclic compounds derived from furan precursors have demonstrated notable activity in preclinical models of inflammation and pain. For instance, a series of pyrimidine (B1678525) derivatives synthesized using furfuryl amine as a starting material were evaluated for their anti-inflammatory and analgesic properties. researchgate.net One such derivative, 1-(Furan-2-ylmethyl)-3-(1-(2-hydroxyethyl)-5-methyl-1,2,3,4-tetrahydropyrimidin-2-yl)thiourea, exhibited a 75% analgesic effect in animal studies. researchgate.net

In another study, a series of 1,3,4-oxadiazole (B1194373) derivatives incorporating a furan-2-yl moiety were synthesized and tested for their anti-inflammatory and analgesic activities. healthinformaticsjournal.com Several of these compounds displayed significant inhibition of inflammation in the carrageenan-induced paw edema model. For example, compound Oxa-3 , 2-((2-fluorophenyl)methyl)-5-(furan-2-yl)-1,3,4-oxadiazole, showed a 65.48% inhibition of inflammation after 3 hours, which is comparable to the standard drug diclofenac (B195802) sodium. healthinformaticsjournal.com This highlights the potential of combining the furan ring with other heterocyclic systems to enhance anti-inflammatory action. healthinformaticsjournal.com

The analgesic activity of these furan-based compounds is often evaluated using methods such as the acetic acid-induced writhing test. The ability of these derivatives to reduce the number of writhes is indicative of their potential as pain relievers. healthinformaticsjournal.com The findings suggest that the furan moiety plays a crucial role in the molecule's ability to interfere with the signaling pathways of inflammation and pain. nih.govutripoli.edu.ly

| Compound | Derivative Class | Tested Activity | Key Finding | Source |

|---|---|---|---|---|

| 1-(Furan-2-ylmethyl)-3-(1-(2-hydroxyethyl)-5-methyl-1,2,3,4-tetrahydropyrimidin-2-yl)thiourea | Pyrimidine | Analgesic | Showed 75% analgesic activity. | researchgate.net |

| 2-((2-fluorophenyl)methyl)-5-(furan-2-yl)-1,3,4-oxadiazole (Oxa-3) | 1,3,4-Oxadiazole | Anti-inflammatory | Produced 65.48% inhibition of paw edema after 3 hours. | healthinformaticsjournal.com |

| 2-((indol-3-yl)methyl)-5-(furan-2-yl)-1,3,4-oxadiazole (Oxa-4) | 1,3,4-Oxadiazole | Anti-inflammatory | Produced 55.32% inhibition of paw edema after 3 hours. | healthinformaticsjournal.com |

Advanced Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is profoundly influenced by their molecular structure. utripoli.edu.lyontosight.ai Advanced structure-activity relationship (SAR) studies aim to decipher how specific structural features, such as the nature and position of substituents, impact the pharmacological effects. rsc.org For furan-based compounds, SAR investigations are crucial for optimizing potency and selectivity by modifying the physicochemical properties of the molecule. nih.gov

The electronic and steric properties of substituents on both the furan ring and the urea moiety are critical determinants of biological activity. nih.gov The furan ring itself possesses specific electronic characteristics due to the oxygen heteroatom, which influences its interaction with biological targets. nih.govnih.gov

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the furan ring or the terminal nitrogen of the urea can significantly alter the molecule's electron density distribution. This, in turn, affects its ability to form hydrogen bonds, its lipophilicity, and its binding affinity to enzymes or receptors involved in inflammation and pain pathways. For example, in related heterocyclic systems, the presence of halogen atoms (EWGs) like fluorine or chlorine on an attached phenyl ring has been shown to enhance antimicrobial activity, a principle that can be extrapolated to other biological activities. rsc.orgnih.gov A slight modification in the substitution pattern can dramatically change or even reverse the compound's action. scirp.org

Steric Effects: The size and spatial arrangement of substituents (steric hindrance) play a vital role in how the molecule fits into the active site of a biological target. researchgate.net Bulky substituents can either enhance binding by promoting a favorable conformation or diminish activity by preventing the molecule from accessing the binding pocket. For instance, the replacement of a thiourea group with a more sterically demanding tetrazole scaffold has been used to modulate the biological profile of furan-2-ylmethyl derivatives. nih.gov The biological activity of many heterocyclic compounds, such as hydantoins, is highly dependent on the nature of the substituents at various positions on the ring. nih.gov

| Structural Modification | Effect Type | Predicted Impact on Bioactivity | Rationale |

|---|---|---|---|

| Addition of EWG (e.g., -NO2, -Cl) to the furan ring | Electronic | Potential increase in potency | Modifies the electron density of the furan ring, potentially enhancing interactions with target sites. rsc.orgnih.gov |

| Addition of EDG (e.g., -OCH3, -CH3) to an attached aryl group | Electronic | Variable; could increase or decrease activity | Alters lipophilicity and hydrogen bonding capacity, which must be optimized for a specific target. nih.gov |

| Introduction of a bulky group on the terminal urea nitrogen | Steric | Potential decrease in activity | May cause steric hindrance, preventing optimal binding to the biological target. researchgate.net |

| Replacing a phenyl group with a smaller heterocyclic ring | Steric/Electronic | Potential increase in selectivity or potency | Alters the overall shape, size, and electronic profile of the molecule, potentially leading to better target fit. nih.gov |

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical factor governing the biological potency of chiral this compound derivatives. When a molecule is chiral, it exists as enantiomers or diastereomers, which can exhibit significantly different pharmacological activities. This difference arises because biological targets like enzymes and receptors are themselves chiral and will interact differently with each stereoisomer.

The introduction of a chiral center, for example, by adding a substituted carbon to the urea nitrogen or the furan ring, can lead to stereoisomers with distinct biological profiles. Research on related chiral furan compounds has shown that the stereochemical outcome of synthetic reactions, and thus the configuration of the final product, can be highly dependent on the size and nature of the substituents involved. researchgate.net For example, in intramolecular Diels-Alder reactions involving furan, the stereoselectivity was shown to be dependent on the size of substituents on the chiral amide portion of the molecule. researchgate.net

Therefore, for a chiral this compound derivative, one enantiomer may fit perfectly into a receptor's binding site, eliciting a strong anti-inflammatory or analgesic response, while the other enantiomer may bind weakly or not at all. This underscores the importance of stereoselective synthesis to produce enantiomerically pure compounds, which can lead to more potent and selective drugs. nih.gov

Applications in Materials Science and Polymer Chemistry Involving Furan Urea Scaffolds

Development of Advanced Furan-Based Polymeric Materials

The synthesis of novel polymers containing furan (B31954) and urea (B33335) moieties has led to significant advancements in materials science, particularly in the realm of sustainable and dynamic materials.

The development of bio-based polyureas has gained traction as a sustainable alternative to their petroleum-based counterparts. researchgate.net Furan-containing diamines, such as 2,5-bis(aminomethyl)furan (B21128) (AMF), which can be synthesized from the microorganism-derived 5-(hydroxymethyl)furfural (HMF), serve as key building blocks for these polymers. mdpi.com The polyaddition reaction of AMF with various diisocyanates results in the formation of polyureas with furan rings integrated into the polymer backbone. mdpi.comresearchgate.net This process yields thermomechanically stable films with softening temperatures exceeding 100 °C. mdpi.comresearchgate.net

Another approach involves the polymerization of dicarbamates derived from furfurylamine (B118560) and isomannide. acs.org This method produces a series of bio-based polyureas with high molecular weights and good thermal stability, exhibiting glass-transition temperatures ranging from 11 to 213 °C. acs.org The synthesis of these furan-based polyureas represents a significant step towards creating high-performance polymers from renewable resources.

Table 1: Synthesis and Properties of Furan-Based Polyureas

| Monomers | Polymerization Method | Key Properties | Reference(s) |

|---|---|---|---|

| 2,5-Bis(aminomethyl)furan (AMF) and various diisocyanates | Polyaddition | Thermomechanically stable films, softening temperatures >100°C, soluble in polar organic solvents. | mdpi.comresearchgate.net |

The furan rings within the polyurea main chain provide active sites for dynamic covalent chemistry, most notably the Diels-Alder (DA) reaction. mdpi.com By introducing bismaleimide (B1667444) (BMI) cross-linkers, a thermally reversible network can be formed. mdpi.comresearchgate.net The DA reaction between the furan and maleimide (B117702) groups proceeds upon heating (e.g., to 60 °C) to form a gel, while the reverse retro-Diels-Alder (rDA) reaction occurs at higher temperatures (e.g., 80-100 °C), causing the gel to revert to a solution. mdpi.comresearchgate.net

This dynamic nature imparts remarkable self-healing and recyclable properties to the material. mdpi.comnih.gov For instance, a scratch made on the surface of a furan-polyurea gel can spontaneously disappear when heated above the rDA temperature. mdpi.comresearchgate.net Furthermore, cut pieces of these gels can be fused together by heating them to the DA reaction temperature, demonstrating the material's ability to be repaired and reprocessed. mdpi.comresearchgate.net This reversible cross-linking mechanism is a key strategy in the design of sustainable polymers that can have extended lifetimes and be recycled at the end of their use. mdpi.comrsc.org

Table 2: Diels-Alder Reaction in Furan-Polyurea Networks

| Reaction | Conditions | Outcome | Application | Reference(s) |

|---|---|---|---|---|

| Diels-Alder (DA) | Heating to ~60°C | Formation of a cross-linked gel | Material formation, healing | mdpi.comresearchgate.net |

Formulation of Functional Materials

The unique chemical structure of furan-urea compounds allows for their integration into a variety of functional materials, enhancing their performance and sustainability.

Furan-urea based resins have been extensively explored as adhesives, particularly for wood products, often as a modification to or replacement for traditional urea-formaldehyde (UF) and phenol-formaldehyde (PF) resins. ncsu.eduemerald.comncsu.eduusda.gov The incorporation of furfuryl alcohol or furfural (B47365) into UF resins can significantly improve properties such as water resistance and shear strength. ncsu.eduemerald.com For example, modifying UF resins with furfuryl alcohol has been shown to double the shear stress of the resulting adhesive. emerald.com

Similarly, co-condensed urea-formaldehyde-furfural (UFFR) resins have been developed, where furfural partially replaces formaldehyde (B43269). ncsu.edu This not only utilizes a renewable feedstock but can also potentially reduce formaldehyde emissions. ut.ac.ir These furan-modified resins demonstrate the potential to create more durable and environmentally friendly wood adhesives. ncsu.eduncsu.edu In the foundry industry, urea-formaldehyde modified furan resins are used for their high strength and fast curing, and further modifications aim to reduce costs and improve high-temperature performance. 75wfc.com

Furan-based resins are also promising candidates for protective coatings, offering an alternative to traditional phenolic resins. conicet.gov.arresearchgate.net Coatings formulated with furan resins, synthesized from furfural and phenol, have shown comparable performance to phenolic resins in protecting metal substrates like aluminum from corrosion. conicet.gov.ar Polyfurfuryl alcohol (PFA), a furan-based polymer, has been used as a renewable binder in the development of heat-resistant coatings. researchgate.net

In the realm of composites, furan resins, including those modified with urea-formaldehyde, are utilized as binders for sand molds in foundries. 75wfc.comresearchgate.net These resins contribute to the high-temperature strength and collapsibility of the molds. 75wfc.com The versatility of furan chemistry allows for the creation of composite materials with enhanced thermal and mechanical properties for a range of industrial applications. researchgate.net

The electronic properties of furan-containing compounds have opened up possibilities for their use in optoelectronic devices. Fused polycyclic furan structures have been investigated as organic semiconductors. nih.govmdpi.com These materials can exhibit high charge carrier mobility and have been successfully used as hole-transporting materials in organic light-emitting diodes (OLEDs). nih.gov

While research on 1-(Furan-2-ylmethyl)urea itself in this area is limited, the fundamental components—the furan ring and the urea group—have been independently explored in optoelectronics. Schiff bases containing a furan ring have been noted for their potential in optoelectronic devices. ahievran.edu.tr Additionally, urea derivatives are a key component in the development of some optoelectronic biosensors. nih.gov This suggests a potential, though yet to be fully explored, for designing novel furan-urea compounds with specific electronic properties for applications in optoelectronics.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,5-Bis(aminomethyl)furan |

| 2,5-Furandicarboxylic acid |

| 5-(Hydroxymethyl)furfural |

| Bismaleimide |

| Formaldehyde |

| Furfural |

| Furfuryl alcohol |

| Isomannide |

| Phenol |

| Urea |

Catalytic Applications of Furan Urea Hybrid Systems

Furan-Urea Compounds as Catalysts or Co-Catalysts in Organic Transformations

Furan-urea derivatives can act as catalysts in their own right or as crucial co-catalysts that enhance the efficiency and selectivity of organic reactions. Their utility spans both heterogeneous and homogeneous catalysis, primarily driven by the distinct functionalities of the furan (B31954) and urea (B33335) components.

Heterogeneous Catalysis Incorporating Furan-Urea Frameworks

While direct use of 1-(Furan-2-ylmethyl)urea as a solid-phase catalyst is not extensively documented, the principles of furan and urea chemistry suggest its utility in creating robust heterogeneous catalytic systems. Furan-urea resins, formed from the condensation of furan derivatives like 2,5-diformylfuran (DFF) with urea, create cross-linked polymeric frameworks. cnrs.frresearchgate.net These insoluble materials can serve as supports for catalytically active species or possess intrinsic catalytic properties.

Research has shown that furan derivatives, which are precursors to furan-urea compounds, can be synthesized using heterogeneous catalysts. For instance, nano metal oxide frameworks have been developed for the dehydration of glucose to produce valuable furan derivatives like 5-hydroxymethylfurfural (B1680220) (HMF) and DFF. lidsen.comlidsen.com These furan products are noted for their subsequent use in creating furan-urea resins. lidsen.comlidsen.com Furthermore, furan-based porous organic frameworks (FOFs) have been prepared through the condensation of DFF with diamines, resulting in materials with high thermal stability and specific surface areas, suitable for applications like CO2 adsorption. researchgate.net This indicates the potential for creating structured, porous furan-urea materials that could act as heterogeneous catalysts, leveraging both their physical structure and the chemical functionality of the urea groups.

A study reported the synthesis of a crystalline polymer resin from the condensation of 2,5-diformylfuran and urea, highlighting that one aldehyde group of DFF can condense with two urea molecules to form a cross-linked structure. cnrs.fr Such materials, insoluble in common solvents, are prime candidates for development into heterogeneous catalysts. cnrs.frresearchgate.net

Organocatalysis Mediated by Urea Functionalities

The urea moiety is a powerful functional group in the field of organocatalysis, capable of activating substrates through hydrogen bonding. nih.govrsc.org Urea derivatives act as hydrogen-bond donors, increasing the electrophilicity of substrates containing carbonyl groups, nitro moieties, or imines. nih.gov This non-covalent interaction can stabilize transition states and control stereoselectivity in a variety of chemical transformations. nih.gov

The compound this compound possesses the key N-H protons necessary for this type of catalysis. Its ability to act as a dual hydrogen bond donor can facilitate reactions such as Michael additions, Friedel-Crafts alkylations, and ring-opening polymerizations. rsc.orgmdpi.com

Key aspects of urea-mediated organocatalysis include:

Activation through Hydrogen Bonding: The two N-H groups of the urea can form a bidentate hydrogen-bonding interaction with electrophiles, making them more susceptible to nucleophilic attack.

Bifunctional Catalysis: When combined with a basic site (like an amine) in the same molecule, bifunctional (thio)urea catalysts can activate both the electrophile and the nucleophile simultaneously, leading to highly efficient and stereoselective reactions. nih.govnih.gov

Cooperative Catalysis: Urea-based catalysts can work in synergy with other catalysts, such as Brønsted acids. The acid can break up the self-association of urea molecules, which can be a drawback in organocatalysis, leading to a more active and rigid catalytic complex. mdpi.com

For example, bifunctional sulfinylurea organocatalysts containing a pyrrolidine (B122466) unit have been used in the asymmetric Michael addition of 3-phenylpropanal (B7769412) to (E)-2-(2-nitrovinyl)furan, demonstrating the cooperative action of the urea and amine functionalities. beilstein-journals.org

Role of Furan-Urea Ligands in Transition Metal Catalysis

The urea functional group is not only useful in organocatalysis but has also emerged as a versatile ligand platform in transition metal catalysis. nih.gov Urea derivatives can coordinate directly to a metal center (as a primary ligand) or interact with substrates in the second coordination sphere through hydrogen bonding (as an ancillary ligand). nih.govprimescholars.com

The compound this compound can act as a ligand for various transition metals. Research on the closely related compound 1-(furan-2-ylmethylene)urea has demonstrated its ability to form complexes with Zn(II) and Cd(II). bioinfopublication.org In these complexes, the ligand coordinates to the metal ion as a bidentate donor through the carbonyl oxygen and the azomethine nitrogen. bioinfopublication.org The formation of such complexes is of interest for applications in catalysis and functional materials. bioinfopublication.org

Studies on other urea-based systems have shown that the mode of coordination can depend on the metal. For instance, Pd(II) tends to coordinate to the nitrogen atom of urea, while Fe(III), Zn(II), and Cu(II) often coordinate to the oxygen atom. primescholars.com Mixed ligand complexes involving urea and other organic molecules, like glycine, have also been synthesized with metals such as Co(II), Ni(II), and Cu(II), where urea acts as a neutral bidentate ligand. redalyc.org The ability of furan-urea compounds to act as ligands opens up possibilities for their use in a wide array of transition metal-catalyzed reactions, including C-H amination and cross-coupling reactions. acs.org

| Metal Ion | Urea-Type Ligand | Coordination Mode | Potential Application/Finding | Reference |

|---|---|---|---|---|

| Zn(II), Cd(II) | 1-(Furan-2-ylmethylene)urea | Bidentate (Carbonyl O, Azomethine N) | Formation of tetrahedral complexes with applications in catalysis and functional materials. | bioinfopublication.org |

| Co(II), Ni(II), Cu(II) | Urea (as a mixed ligand with Glycine) | Bidentate (Amine N, Carbonyl O) | Formation of octahedral mixed ligand complexes. | redalyc.org |

| Cu(II), Co(II), Fe(II), Mn(II) | Urea | Monodentate (Oxygen) | Coordination mode depends on the metal type; complexes show electrolytic nature. | primescholars.com |

| Ru(II), Pt(II), Pd(II) | Imidazole (B134444) Ureas | Unidentate | Formation of metal-organic frameworks and self-assembled structures for anion binding. | dur.ac.uk |

Catalytic Systems for Furan Resin Curing and Polymerization

Furan resins, typically produced from the acid-catalyzed polymerization of furfuryl alcohol, are widely used as binders, particularly in the foundry industry for making sand molds and cores. wikipedia.org The curing process involves a polycondensation reaction initiated by strong acids. wikipedia.org Urea and its derivatives play a crucial role in modifying and controlling these catalytic systems.

Copolymers of furan resins with urea are common, leading to materials such as urea-formaldehyde modified furan resin. 75wfc.comdtic.mil These resins combine the properties of both components, though they can have drawbacks like high nitrogen content. 75wfc.com

A key application of urea in this context is as a component of the catalyst system itself. A patented catalytic system for furan resins employs mixtures of a sulfonic acid (e.g., toluenesulfonic acid) and the urea salt of that acid. google.com By varying the ratio of the free acid to the urea salt, the catalytic activity can be precisely controlled, allowing for the regulation of the resin's working life from a few minutes to over an hour. google.com This control is critical in industrial applications where setting times must be managed according to the specific process.

Furthermore, the choice of acid catalyst is influenced by the resin composition. For example, phosphoric acid, a relatively weak acid, is considered most suitable for curing furan resins that have a high urea component. pan.pl This highlights the synergistic relationship between the urea-modified resin and the acid catalyst in achieving desired curing characteristics and final properties.

| Catalyst System Component | Role/Function | Example | Reference |

|---|---|---|---|

| Urea Salt of Sulfonic Acid | Controls catalytic activity and extends the working life of the resin. | Urea salt of phenolsulfonic, benzenesulfonic, or toluenesulfonic acid mixed with the free acid. | google.com |

| Phosphoric Acid | Acid catalyst particularly suitable for furan resins with a high urea component. | Used as a hardener for urea-modified furan resins. | pan.pl |

| Urea-Formaldehyde | Component co-polymerized with furan resin to modify properties. | Urea-formaldehyde-modified furan resin. | 75wfc.comdtic.mil |

Toxicological and Mechanistic Safety Assessments of Furan Urea Derivatives

Investigation of Cellular and Molecular Mechanisms of Toxicity

The toxicity of 1-(Furan-2-ylmethyl)urea can be inferred from the known mechanisms of its constituent parts: the furan (B31954) ring and the urea (B33335) group. The furan moiety, in particular, is associated with several cellular and molecular toxic mechanisms.

The furan ring is a key driver of oxidative stress. Metabolism of furan, primarily by cytochrome P450 enzymes (specifically CYP2E1) in the liver, produces reactive metabolites. nih.goveuropa.eu This metabolic activation is a critical step leading to cellular damage. The primary reactive metabolite of furan is cis-but-2-ene-1,4-dialdehyde (BDA), a highly reactive α,β-unsaturated dicarbonyl. nih.goveuropa.eu

The generation of these reactive species can overwhelm the cell's antioxidant defense systems, leading to a state of oxidative stress. Research on furan has demonstrated that its exposure can lead to the depletion of antioxidant enzymes and an increase in the production of Reactive Oxygen Species (ROS). nih.gov This imbalance results in lipid peroxidation, where ROS attack lipids in cell membranes, leading to loss of integrity and function. nih.gov Although direct studies on this compound are not available, the presence of the furan group suggests a high potential for inducing redox stress and ROS generation through similar metabolic pathways.

The reactive metabolites of furan are capable of causing significant damage to cellular macromolecules, including DNA. The metabolite BDA can form covalent bonds with DNA, leading to the formation of DNA adducts. nih.goveuropa.eu This direct chemical alteration of DNA constitutes genotoxicity and can trigger mutations if not repaired. Studies have shown that furan exposure can induce DNA damage and apoptosis (programmed cell death) in various cell types, such as mouse Sertoli cells. nih.gov

Organelles, particularly mitochondria, are primary targets for damage by chemical toxicants. Mitochondrial dysfunction is a common consequence of cellular stress. vub.bemdpi.com Toxicants can induce mitochondrial swelling, disrupt the mitochondrial membrane potential, and impair the respiratory chain, which is essential for cellular energy (ATP) production. nih.gov Gold(i) complexes containing thiourea (B124793) ligands, for example, have been shown to induce severe mitochondrial toxicity by impairing respiratory complexes and triggering the mitochondrial permeability transition (MPT), a key event leading to apoptosis. nih.gov Given that furan metabolism induces oxidative stress, it is plausible that this compound could similarly lead to mitochondrial dysfunction, energy deficiency, and the initiation of apoptotic pathways.

Furan-urea derivatives have the potential to inhibit various enzymes and perturb critical metabolic pathways. The urea and furan moieties can interact with the active sites of enzymes, leading to inhibition. For instance, various N-aryl urea derivatives have been synthesized and evaluated as inhibitors of mycobacterial hydrolases, with some compounds showing potent, selective inhibition. nih.gov Other research has focused on furan-containing compounds as urease inhibitors. ajol.info

The metabolism of this compound itself represents a perturbation. The initial step would likely involve cytochrome P450 enzymes acting on the furan ring. europa.euchemicalbook.com Furthermore, the urea component could potentially interact with the urea cycle, a critical pathway for detoxifying ammonia (B1221849) in the liver. vub.be The initial steps of the urea cycle occur within the mitochondria, making it susceptible to disruption from mitochondrial toxicants. vub.be Dysregulation of this cycle can lead to an accumulation of toxic ammonia.

Structure-Toxicity Relationship Studies